CHM-1

Content Navigation

CAS Number

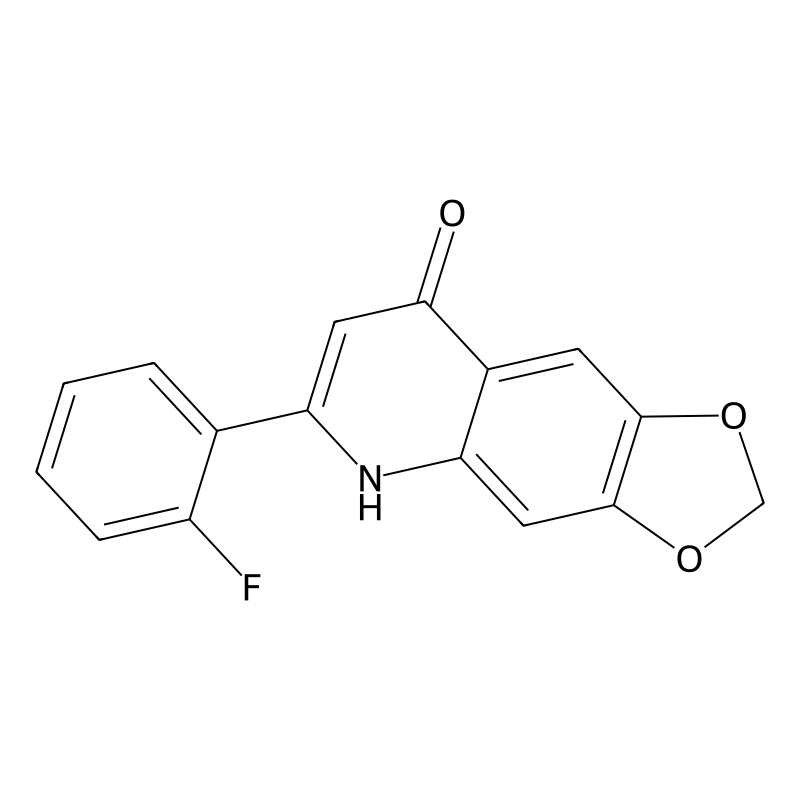

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Osteoarthritis Research

Specific Scientific Field: This application falls under the field of Biomedical Sciences, specifically in the study of Osteoarthritis .

Results or Outcomes: CHM-1 appears to attenuate osteoarthritis progression by inhibiting catabolic activity, and to mediate anti-inflammatory effects .

Application in Cancer Research

Specific Scientific Field: This application falls under the field of Oncology, specifically in the study of Hepatocellular Carcinoma .

Summary of the Application: CHM-1, a synthetic 6,7-substituted 2-phenyl-4-quinolone, was identified as a potent and selective antitumor agent in human hepatocellular carcinoma . It exhibits a novel antimitotic antitumor activity against human hepatocellular carcinoma both in vitro and in vivo via a caspase-independent pathway .

Methods of Application or Experimental Procedures: CHM-1 induced growth inhibition of HA22T, Hep3B, and HepG2 cells in a concentration-dependent manner . It interacted with tubulin at the colchicine-binding site, markedly inhibited tubulin polymerization both in vitro and in vivo, and disrupted microtubule organization .

Results or Outcomes: CHM-1 induced a significant concentration-dependent growth inhibition and apoptosis in hepatocellular carcinoma cells . CHM-1 produced a dose-dependent tumor regression and prolonged the lifespan of mice carrying liver cancer xenografts, indicating its in vivo efficacy .

Application in Cell Proliferation and Migration

Specific Scientific Field: This application falls under the field of Cell Biology .

Summary of the Application: Recombinant peptides of Chondromodulin-1 (ChM-1) from invertebrates can play a dual role in cell proliferation and migration of different cell types .

Methods of Application or Experimental Procedures: The effect of the recombinant Ciona mature ChM-1 peptide (Cs-mChM-1) on cell proliferation, migration and angiogenesis was evaluated on cultured cells . Low concentrations of Cs-mChM-1 (12.5 nM) promoted osteoblastic cell (MC3T3-E1) growth and protected cells from H2O2-induced damage .

Results or Outcomes: The inhibition effects on tumor cell growth and angiogenesis indicate potential pharmaceutical applications for recombinant Cs-mChM-1 .

Application in Angiogenesis

Specific Scientific Field: This application falls under the field of Vascular Biology .

Summary of the Application: Chondromodulin-1 (ChM-1) is an extracellular matrix protein that plays crucial roles in tumor cell growth and angiogenesis in vertebrates and humans .

Results or Outcomes: The inhibition effects on tumor cell growth and angiogenesis indicate potential pharmaceutical applications for recombinant Cs-mChM-1 .

Application in Chemoresistant Hepatocellular Carcinoma

Summary of the Application: CHM-1, a synthetic 6,7-substituted 2-phenyl-4-quinolone, was identified as a potent and selective antitumor agent in human hepatocellular carcinoma .

Application in Cell Cycle and Cell Adhesion

Summary of the Application: The expression levels of cyclinD1 and mitogen-activated protein kinase 1 (MAPK1) were slightly increased in Cs-mChM-1 treated MC3T3-E1 cells, whereas these genes decreased in treated HeLa cells, SH-SY5Y cells and HUVECs . This result indicates that Cs-mChM-1 modifies cell behavior by regulating cell cycle and cell adhesion .

CHM-1 is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. While specific details about its molecular structure and properties are not widely documented in the literature, it is recognized for its potential applications due to its unique chemical characteristics. The compound is often studied for its interactions with biological systems and its utility in various

Research indicates that CHM-1 exhibits significant biological activity, particularly in pharmacological contexts. It has been shown to interact with various biological targets, potentially influencing pathways related to disease mechanisms. Studies suggest that CHM-1 may have:

- Antimicrobial Properties: In vitro tests have demonstrated effectiveness against certain bacterial strains.

- Anticancer Activity: Preliminary studies indicate that CHM-1 may inhibit the growth of cancer cells, although further research is needed to elucidate the mechanisms involved.

- Anti-inflammatory Effects: There is evidence suggesting that CHM-1 can modulate inflammatory responses, making it a candidate for therapeutic development in inflammatory diseases.

These biological activities highlight the compound's potential as a lead structure for drug discovery

The synthesis of CHM-1 typically involves several methods, which may include: Each synthesis method has its advantages and limitations, influencing the scalability and cost-effectiveness of producing CHM-1 for commercial applications

CHM-1 has diverse applications across multiple domains: These applications underline the versatility of CHM-1 in both industrial and research settings

Interaction studies involving CHM-1 focus on understanding how it interacts with biological macromolecules such as proteins and nucleic acids. Techniques used include: These studies are essential for characterizing the pharmacokinetics and pharmacodynamics of CHM-1, guiding further development

Several compounds share structural or functional similarities with CHM-1. Notable examples include: While these compounds exhibit similar properties or applications, CHM-1 distinguishes itself through its unique combination of biological activity and versatility in synthesis methods. Further comparative studies could reveal more about its unique attributes relative to these similar compounds

Compound Name Similarity Unique Features Compound A Similar chemical structure Stronger antimicrobial activity Compound B Similar biological targets Enhanced anticancer properties Compound C Comparable synthesis methods Greater stability under heat

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Dou X, Li X, Yu H, Dong B. Dual Roles of Ascidian Chondromodulin-1: Promoting Cell Proliferation Whilst Suppressing the Growth of Tumor Cells. Mar Drugs. 2018 Feb 11;16(2). pii: E59. doi: 10.3390/md16020059. PubMed PMID: 29439497; PubMed Central PMCID: PMC5852487.

3: Liu J, Dai J, Wang Y, Lai S, Wang S. Significance of new blood vessels in the pathogenesis of temporomandibular joint osteoarthritis. Exp Ther Med. 2017 May;13(5):2325-2331. doi: 10.3892/etm.2017.4234. Epub 2017 Mar 17. PubMed PMID: 28565845; PubMed Central PMCID: PMC5443314.

4: Zhang X, Prasadam I, Fang W, Crawford R, Xiao Y. Chondromodulin-1 ameliorates osteoarthritis progression by inhibiting HIF-2α activity. Osteoarthritis Cartilage. 2016 Nov;24(11):1970-1980. doi: 10.1016/j.joca.2016.06.005. Epub 2016 Jun 16. PubMed PMID: 27321194.

5: AlSuhailbani E, Menon A, Nair CK. Protective effect of ayurvedic formulations against doxorubicin-induced cardiotoxicity: Preliminary studies on Brahma Rasayana and Chyavanaprash. J Cancer Res Ther. 2016 Apr-Jun;12(2):561-4. doi: 10.4103/0973-1482.151931. PubMed PMID: 27461610.

6: Chen Z, Wei J, Zhu J, Liu W, Cui J, Li H, Chen F. Chm-1 gene-modified bone marrow mesenchymal stem cells maintain the chondrogenic phenotype of tissue-engineered cartilage. Stem Cell Res Ther. 2016 May 5;7(1):70. doi: 10.1186/s13287-016-0328-x. PubMed PMID: 27150539; PubMed Central PMCID: PMC4858869.

7: Xu J, Cai H, Meng Q, Li Y, Chen G, Fang W, Long X. IL-1β-regulating angiogenic factors expression in perforated temporomandibular disk cells via NF-κB pathway. J Oral Pathol Med. 2016 Sep;45(8):605-12. doi: 10.1111/jop.12420. Epub 2016 Jan 17. PubMed PMID: 26775638.

8: Lin ML, Chen SS, Ng SH. CHM-1 Suppresses Formation of Cell Surface-associated GRP78-p85α Complexes, Inhibiting PI3K-AKT Signaling and Inducing Apoptosis of Human Nasopharyngeal Carcinoma Cells. Anticancer Res. 2015 Oct;35(10):5359-68. PubMed PMID: 26408697.

9: Wendling AL, Phillips J, Short W, Fahey C, Mavis B. Thirty Years Training Rural Physicians: Outcomes From the Michigan State University College of Human Medicine Rural Physician Program. Acad Med. 2016 Jan;91(1):113-9. doi: 10.1097/ACM.0000000000000885. PubMed PMID: 26332428.

10: Lin YC, Hou SC, Hung CM, Lin JN, Chen WC, Ho CT, Kuo SC, Way TD. Inhibition of the insulin-like growth factor 1 receptor by CHM-1 blocks proliferation of glioblastoma multiforme cells. Chem Biol Interact. 2015 Apr 25;231:119-26. doi: 10.1016/j.cbi.2015.01.016. Epub 2015 Jan 30. PubMed PMID: 25643584.

11: Laleman I, Dadamio J, De Geest S, Dekeyser C, Quirynen M. Instrumental assessment of halitosis for the general dental practitioner. J Breath Res. 2014 Mar;8(1):017103. doi: 10.1088/1752-7155/8/1/017103. Epub 2014 Feb 24. PubMed PMID: 24566293.

12: Menon A, Krishnan Nair CK. Ayurvedic formulations ameliorate cisplatin-induced nephrotoxicity: preclinical studies on Brahma Rasayana and Chyavanaprash. J Cancer Res Ther. 2013 Apr-Jun;9(2):230-4. doi: 10.4103/0973-1482.113363. PubMed PMID: 23771364.

13: Lee HR, Park KM, Joung YK, Park KD, Do SH. Platelet-rich plasma loaded in situ-formed hydrogel enhances hyaline cartilage regeneration by CB1 upregulation. J Biomed Mater Res A. 2012 Nov;100(11):3099-107. doi: 10.1002/jbm.a.34254. Epub 2012 Jun 26. PubMed PMID: 22733706.

14: Lee JC, Chou LC, Huang CH, Chung JG, Huang LJ, Lee KH, Hung MC, Way TD, Kuo SC. CHM-1 induces apoptosis via p38-mediated upregulation of DR5 expression in human ovarian cancer SKOV3 cells. Eur J Pharmacol. 2011 Nov 16;670(1):96-104. doi: 10.1016/j.ejphar.2011.08.006. Epub 2011 Sep 3. PubMed PMID: 21907193.

15: Klinger P, Surmann-Schmitt C, Brem M, Swoboda B, Distler JH, Carl HD, von der Mark K, Hennig FF, Gelse K. Chondromodulin 1 stabilizes the chondrocyte phenotype and inhibits endochondral ossification of porcine cartilage repair tissue. Arthritis Rheum. 2011 Sep;63(9):2721-31. doi: 10.1002/art.30335. PubMed PMID: 21391200.

16: Chen HY, Lu HF, Yang JS, Kuo SC, Lo C, Yang MD, Chiu TH, Chueh FS, Ho HC, Ko YC, Chung JG. The novel quinolone CHM-1 induces DNA damage and inhibits DNA repair gene expressions in a human osterogenic sarcoma cell line. Anticancer Res. 2010 Oct;30(10):4187-92. PubMed PMID: 21036739.

17: Chou LC, Tsai MT, Hsu MH, Wang SH, Way TD, Huang CH, Lin HY, Qian K, Dong Y, Lee KH, Huang LJ, Kuo SC. Design, synthesis, and preclinical evaluation of new 5,6- (or 6,7-) disubstituted-2-(fluorophenyl)quinolin-4-one derivatives as potent antitumor agents. J Med Chem. 2010 Nov 25;53(22):8047-58. doi: 10.1021/jm100780c. Epub 2010 Oct 25. PubMed PMID: 20973552.

18: Lai TY, Yang JS, Wu PP, Huang WW, Kuo SC, Ma CY, Gibson Wood W, Chung JG. The quinolone derivative CHM-1 inhibits murine WEHI-3 leukemia in BALB/c mice in vivo. Leuk Lymphoma. 2010 Nov;51(11):2098-102. doi: 10.3109/10428194.2010.517279. Epub 2010 Sep 17. PubMed PMID: 20846096.

19: Chou LC, Chen CT, Lee JC, Way TD, Huang CH, Huang SM, Teng CM, Yamori T, Wu TS, Sun CM, Chien DS, Qian K, Morris-Natschke SL, Lee KH, Huang LJ, Kuo SC. Synthesis and preclinical evaluations of 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na) as a potent antitumor agent. J Med Chem. 2010 Feb 25;53(4):1616-26. doi: 10.1021/jm901292j. PubMed PMID: 20102207.

20: Tsai AC, Pan SL, Sun HL, Wang CY, Peng CY, Wang SW, Chang YL, Kuo SC, Lee KH, Teng CM. CHM-1, a new vascular targeting agent, induces apoptosis of human umbilical vein endothelial cells via p53-mediated death receptor 5 up-regulation. J Biol Chem. 2010 Feb 19;285(8):5497-506. doi: 10.1074/jbc.M109.036277. Epub 2009 Dec 11. PubMed PMID: 20007968; PubMed Central PMCID: PMC2820778.

Explore Compound Types